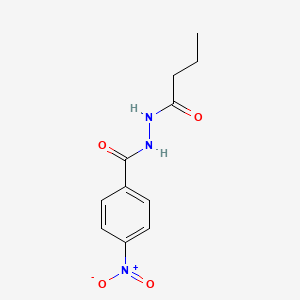
N'-butanoyl-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-butanoyl-4-nitrobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a butanoyl group attached to the nitrogen atom and a nitro group at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butanoyl-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-butanoyl-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N’-butanoyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the nitrogen atom attacks electrophilic centers in other molecules.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Various electrophiles, such as alkyl halides, under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 4-amino-N’-butanoylbenzohydrazide.
Substitution: N-substituted derivatives of N’-butanoyl-4-nitrobenzohydrazide.
Condensation: Hydrazones formed by the reaction with aldehydes or ketones.
Scientific Research Applications
N’-butanoyl-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Potential applications in drug development, particularly in the design of new antimicrobial and anticancer agents. Its derivatives have shown promising biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-butanoyl-4-nitrobenzohydrazide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide group can form stable complexes with metal ions and proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzohydrazide: Lacks the butanoyl group, making it less lipophilic and potentially less bioavailable.
N’-butanoylbenzohydrazide: Lacks the nitro group, which may reduce its reactivity and biological activity.
N’-acetyl-4-nitrobenzohydrazide: Similar structure but with an acetyl group instead of a butanoyl group, which may affect its chemical and biological properties.
Uniqueness
N’-butanoyl-4-nitrobenzohydrazide is unique due to the presence of both the butanoyl and nitro groups, which confer specific chemical reactivity and biological activity. The butanoyl group increases its lipophilicity, potentially enhancing its bioavailability, while the nitro group provides a site for bioreduction and interaction with biological molecules.
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
N'-butanoyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C11H13N3O4/c1-2-3-10(15)12-13-11(16)8-4-6-9(7-5-8)14(17)18/h4-7H,2-3H2,1H3,(H,12,15)(H,13,16) |
InChI Key |
YSAJKPJSWHWUBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B14918430.png)
![4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione](/img/structure/B14918432.png)
![2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclodecane]](/img/structure/B14918434.png)
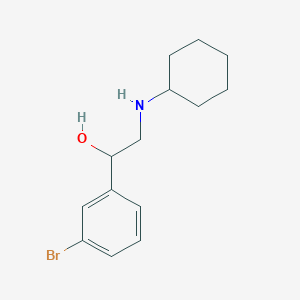

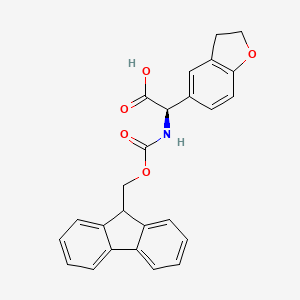
![n-Ethyl-2-(2-ethyl-1h-benzo[d]imidazol-1-yl)acetamide](/img/structure/B14918453.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine](/img/structure/B14918464.png)

![3,4-dichloro-N-[1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)cyclohexyl]aniline](/img/structure/B14918474.png)
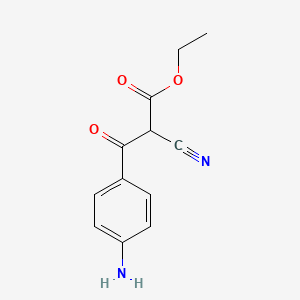
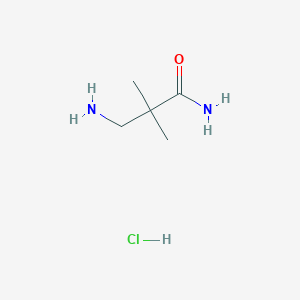
![(E)-N-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14918518.png)
